molecular formula C8H11ClN2O B13533386 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine

Cat. No.: B13533386
M. Wt: 186.64 g/mol
InChI Key: HSTVAHGRMQWAPF-UHFFFAOYSA-N
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Description

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine and is characterized by the presence of a chloropyridine moiety attached to a propan-1-amine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 3-chloropropan-1-amine as the primary starting materials.

    Ether Formation: The 3-chloropyridine is reacted with 3-chloropropan-1-amine in the presence of a base such as sodium hydride (NaH) to form the ether linkage.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-3-yl)propan-1-amine
  • 3-(Pyridin-4-yl)propan-1-amine
  • 3-Piperidin-4-yl-propan-1-ol

Comparison

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is unique due to its ether linkage between the pyridine and propan-1-amine groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ether linkage can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2

InChI Key

HSTVAHGRMQWAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCCN)Cl

Origin of Product

United States

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